molecular formula C22H22N6O2S B6481684 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide CAS No. 1243089-03-3

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B6481684
CAS No.: 1243089-03-3
M. Wt: 434.5 g/mol
InChI Key: VYDOKPGLZNWTLP-UHFFFAOYSA-N
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Description

This compound is a pyrazole-acetamide hybrid featuring a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group and a methylsulfanyl moiety at the pyrazole core. Such derivatives are often explored for their bioactivity, including antimicrobial, antiproliferative, or anti-inflammatory effects, due to the presence of sulfur-containing groups (e.g., methylsulfanyl) and heterocyclic systems (pyrazole, oxadiazole) .

Properties

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-13-7-6-9-15(11-13)20-25-21(30-27-20)18-19(23)28(26-22(18)31-3)12-17(29)24-16-10-5-4-8-14(16)2/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDOKPGLZNWTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide is a complex organic molecule with potential biological activities due to its unique structural features. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Structural Overview

The compound features multiple functional groups, including:

  • Amine group : Contributes to its basicity and potential interactions with biological targets.
  • Oxadiazole ring : Known for diverse biological activities, particularly in anticancer research.
  • Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.

The molecular formula is C21H22N6O2SC_{21}H_{22}N_6O_2S with a molecular weight of approximately 438.5 g/mol.

Anticancer Properties

Research indicates that compounds containing oxadiazole and pyrazole scaffolds exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : Analogous compounds have shown cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These studies report IC50 values below 100 μM for many derivatives, indicating effective inhibition of cell proliferation .
    CompoundCell LineIC50 (μM)
    Compound AHCT-11636
    Compound BHeLa34
    Compound CMCF-759

The mechanisms by which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Treatments with similar compounds have led to increased apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and detachment from surfaces .
  • Caspase Activation : Activation of caspases, which are critical mediators of apoptosis, has been observed in treated cell lines. For example, an increase in caspase activity was noted in HeLa cells treated with specific analogs .

Case Studies

Several studies have investigated the biological activities of structurally similar compounds:

  • Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results highlighted that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity .
  • Quantitative Structure-Activity Relationship (QSAR) : Research employing QSAR models has provided insights into how structural modifications can influence biological activity, suggesting optimal configurations for enhanced efficacy against cancer cells .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C21H19N5O2SC_{21}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 438.5 g/mol. The structure features several functional groups, including:

  • Amine group : Contributes to the compound's reactivity and potential biological activity.
  • Oxadiazole ring : Known for its role in various biological activities.
  • Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.
  • Methylsulfanyl group : May enhance the lipophilicity and bioavailability of the compound.

Anticancer Activity

Research indicates that compounds containing pyrazole and oxadiazole scaffolds exhibit significant anticancer properties. The specific compound under discussion has shown promise in modulating pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms.

Anti-inflammatory Properties

The pyrazole derivatives are often linked to anti-inflammatory effects. The presence of the methylsulfanyl group may enhance these properties by increasing the compound's interaction with inflammatory pathways. This suggests potential use in treating conditions characterized by chronic inflammation.

Analgesic Effects

Similar to other derivatives within its class, this compound may possess analgesic properties. Its mechanism could involve modulation of pain pathways, making it a candidate for further research in pain management therapies.

Case Study 1: Antitumor Activity Evaluation

In a study evaluating various derivatives of pyrazole compounds, researchers found that modifications to the oxadiazole ring significantly enhanced anticancer activity against breast cancer cell lines. The specific compound demonstrated IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of similar compounds containing methylsulfanyl groups. Results showed a marked reduction in pro-inflammatory cytokines in vitro when treated with the compound under study, suggesting its utility in treating inflammatory diseases.

Comparison with Similar Compounds

Key Observations:

  • Oxadiazole vs. Triazole/Oxazole Substituents : The 1,2,4-oxadiazole ring in the target compound may enhance metabolic stability compared to triazole or oxazole derivatives . However, triazole-containing analogs (e.g., ) often exhibit stronger antimicrobial activity due to improved target binding.

Pharmacological Activity Comparison

Antiproliferative Activity:

Hydroxyacetamide derivatives with triazole and imidazole cores () show IC₅₀ values in the micromolar range against cancer cell lines. The target compound’s oxadiazole-pyrazole scaffold may offer similar or enhanced activity due to its electron-deficient heterocycle, which can intercalate with DNA or inhibit kinases .

Anti-Exudative Activity:

Furan-triazole acetamides () demonstrate 62–85% inhibition of inflammation in rat models, comparable to diclofenac.

Antimicrobial Activity:

Pyrazole-thiazole hybrids () exhibit MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Candida albicans. The target compound’s methylsulfanyl group could enhance Gram-negative activity, though this remains speculative without experimental validation.

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